molecular formula C14H17N3O4 B5517977 3-(tert-butylamino)-1-(4-nitrophenyl)-2,5-pyrrolidinedione

3-(tert-butylamino)-1-(4-nitrophenyl)-2,5-pyrrolidinedione

Cat. No.: B5517977
M. Wt: 291.30 g/mol
InChI Key: HILZEJUHMCGOIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(tert-butylamino)-1-(4-nitrophenyl)-2,5-pyrrolidinedione is a useful research compound. Its molecular formula is C14H17N3O4 and its molecular weight is 291.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 291.12190603 g/mol and the complexity rating of the compound is 444. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Obesity and Pregnancy Management

A study by Sands (1962) explored the use of Phenyl-tert-butylamine, an anoretic agent, in a resin complex form to control obesity during pregnancy without dietary restrictions. This research evaluated the effectiveness of the compound on patients with significant obesity, focusing solely on treatment during the third trimester. This study contributes to understanding weight management strategies during pregnancy, highlighting the potential of Phenyl-tert-butylamine in obesity control Sands, R. (1962).

Environmental Exposure and Public Health

Babina et al. (2012) conducted a cross-sectional study in South Australia to investigate environmental exposure to organophosphorus (OP) and pyrethroid (PYR) pesticides in preschool children. This research aimed to understand the extent of exposure to these neurotoxic insecticides within the general population, particularly among young children, to inform public health policies on the regulation and use of these chemicals. The findings indicated widespread chronic exposure to OPs and PYRs, with exposure to multiple chemicals common among the study population Babina, K., Dollard, M., Pilotto, L., & Edwards, J. (2012).

Neurotoxicology and Occupational Health

Graham et al. (1985) examined the role of covalent crosslinking of neurofilaments in the pathogenesis of n-hexane neuropathy, focusing on the neurotoxic effects of the gamma-diketone metabolite 2,5-hexanedione. This study provided insights into the mechanisms underlying the neurofilamentous changes observed in n-hexane and related compound intoxications, offering valuable information for occupational health and safety regarding exposure to neurotoxic agents Graham, D., Anthony, D., Szakál-Quin, G., Gottfried, M., & Boekelheide, K. (1985).

Understanding Parkinsonism from Drug Exposure

Hansen et al. (1983) reported on four individuals who developed marked parkinsonism after using an illicit drug intravenously, identified primarily as 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP). This case study highlights the neurological risks associated with exposure to specific chemical compounds, providing crucial insights into the etiology of drug-induced parkinsonism and its implications for neurology and public health Hansen J N Van et al. (1983).

Properties

IUPAC Name

3-(tert-butylamino)-1-(4-nitrophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c1-14(2,3)15-11-8-12(18)16(13(11)19)9-4-6-10(7-5-9)17(20)21/h4-7,11,15H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILZEJUHMCGOIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1CC(=O)N(C1=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.